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molecular formula C6H12N2O2 B1583002 Piperazin-1-yl-acetic acid CAS No. 37478-58-3

Piperazin-1-yl-acetic acid

Cat. No. B1583002
M. Wt: 144.17 g/mol
InChI Key: WRJZKSHNBALIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642378B2

Procedure details

A mixture of intermediate (2) (0.019 mol) and Na2CO3 (0.019 mol) in DMF (125 ml) was stirred. Methyl 2-bromo-2-phenylacetate (0.019 mol) was added dropwise. The mixture was stirred at room temperature for 3 hours. The solvent was evaporated. The residue was stirred in DCM and washed with water. The separated organic layer was dried, filtered and the solvent was evaporated. The residue was stirred in DIPE. The precipitate was filtered off, dried and separated by high performance liquid chromatography over Chiralcel OD (eluent:hexane/EtOH 70/30) in its enantiomers. The desired fractions were collected and the solvent was evaporated, yielding 1-piperazineacetic acid, α-phenyl-4-[4-[[[4′-(trifluoromethyl)[1,1′-biphenyl]-2-yl]carbonyl]amino]phenyl]-, methyl ester, (α1A)-(intermediate 33) after crystallisation from 2-propanol, and 1-piperazineacetic acid, α-phenyl-4-[4-[[[4′-(trifluoromethyl)[1,1′-biphenyl]-2-yl]carbonyl]amino]phenyl]-, methyl ester, (α1B)-(intermediate 34) after crystallisation from 2-propanol.
Name
intermediate ( 2 )
Quantity
0.019 mol
Type
reactant
Reaction Step One
Quantity
0.019 mol
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.019 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2C=CC(NC(C3C(C4C=CC(C(F)(F)F)=CC=4)=CC=CC=3)=O)=CC=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:32]([O-:35])([O-])=[O:33].[Na+].[Na+].BrC(C1C=CC=CC=1)C(OC)=O>CN(C=O)C>[N:1]1([CH2:7][C:32]([OH:35])=[O:33])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
intermediate ( 2 )
Quantity
0.019 mol
Type
reactant
Smiles
N1(CCNCC1)C1=CC=C(C=C1)NC(=O)C=1C(=CC=CC1)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
0.019 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.019 mol
Type
reactant
Smiles
BrC(C(=O)OC)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
STIRRING
Type
STIRRING
Details
The residue was stirred in DCM
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The separated organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
STIRRING
Type
STIRRING
Details
The residue was stirred in DIPE
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
separated by high performance liquid chromatography over Chiralcel OD (eluent:hexane/EtOH 70/30) in its enantiomers
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)CC(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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